3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
Overview
Description
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide is a chemical compound that belongs to the class of oxadiazoles, characterized by the presence of an oxadiazole ring. The compound is structurally complex and has found its application in various fields due to its unique properties.
Preparation Methods
Synthetic routes and reaction conditions:
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide typically involves a multi-step process. The starting material, 3-methoxybenzoic acid, undergoes esterification to form 3-methoxybenzyl ester, which is then converted into the corresponding hydrazide. The hydrazide reacts with an appropriate nitrile in the presence of a catalyst to form the oxadiazole ring. Subsequently, the oxadiazole intermediate undergoes amidation with 2-phenylethylamine to yield the target compound.
Industrial production methods:
Scaling up the synthesis to an industrial level involves optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and process intensification strategies can improve efficiency and safety in industrial production. Purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of reactions:
Oxidation: : The methoxy group in the compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: : The oxadiazole ring may undergo reduction under strong reducing conditions, leading to ring opening.
Substitution: : Electrophilic aromatic substitution can occur on the aromatic rings, introducing various functional groups.
Common reagents and conditions:
Oxidation reagents: KMnO₄, Na₂Cr₂O₇
Reduction reagents: LiAlH₄, H₂ with Pd/C
Substitution reagents: Halogens, sulfonating agents
Major products formed:
Oxidized derivatives with aldehyde or carboxylic acid functional groups
Reduced products with disrupted oxadiazole rings
Substituted aromatic compounds with new functional groups
Scientific Research Applications
The compound finds extensive applications in diverse scientific fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Serves as a probe in studying enzyme interactions and cellular mechanisms.
Medicine: : Potential therapeutic agent in treating diseases due to its biological activity.
Industry: : Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide exerts its effects through various molecular targets and pathways:
Molecular targets: : Enzymes, receptors, and ion channels
Pathways: : Modulation of signaling pathways, inhibition of enzymatic activity, and interaction with cellular membranes
Comparison with Similar Compounds
When compared to other oxadiazole derivatives, 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide stands out due to its unique combination of structural elements. Similar compounds include:
3-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide
These compounds share similar backbones but differ in functional groups, which impart distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-9-5-8-16(14-17)20-22-19(26-23-20)11-10-18(24)21-13-12-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLYUNFIZORPFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326093 | |
Record name | 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899405-84-6 | |
Record name | 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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